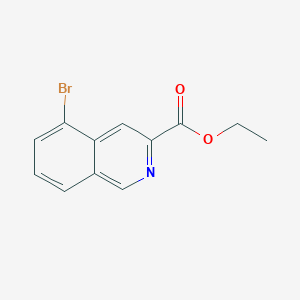
Ethyl 5-bromoisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of isoquinoline-3-carboxylate using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Ethyl 5-bromoisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Biological Studies: Researchers use this compound to study the biological activity of isoquinoline derivatives and their potential therapeutic effects.
Industrial Applications: It is employed in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of Ethyl 5-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-bromoisoquinoline-3-carboxylate: Another brominated isoquinoline derivative with similar chemical properties.
Ethyl 6-bromoisoquinoline-3-carboxylate: Differing in the position of the bromine atom, this compound exhibits distinct reactivity and applications.
Uniqueness
The position of the bromine atom at the 5-position allows for selective reactions and interactions that are not possible with other isomers .
Biological Activity
Ethyl 5-bromoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Synthesis and Characterization
This compound can be synthesized through various methods, including copper-mediated reactions. The synthesis typically involves the bromination of isoquinoline derivatives followed by carboxylation. For instance, one method reports the formation of this compound with a yield of approximately 62% using copper(I) salts under specific conditions .
2. Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that isoquinoline derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. For example, a recent study indicated that related compounds demonstrated IC50 values ranging from 0.01 to 0.06 μg/mL against tumor cells while remaining non-cytotoxic to normal cells .
- Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization. This compound has been implicated in causing sub-G1 and G2/M phase arrest in cancer cells, leading to DNA degradation .
- Antimicrobial Properties : Isoquinoline derivatives have also shown antimicrobial activity against various pathogens. The presence of the bromine atom enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
3. Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
4. Conclusion
This compound is a promising compound with notable biological activities, particularly in oncology and microbiology. Its ability to induce apoptosis and inhibit cancer cell proliferation makes it a candidate for further drug development. Future research should focus on optimizing its synthesis and exploring its potential in clinical settings.
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 5-bromoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3 |
InChI Key |
AHJYCHQPFPHSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC=C(C2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















